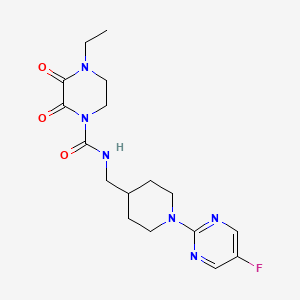
4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H23FN6O3 and its molecular weight is 378.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, with the CAS number 2034470-89-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
The compound's molecular formula is C17H23FN6O3 with a molecular weight of 378.4 g/mol. It features a piperidine ring, a fluoropyrimidine moiety, and a dioxopiperazine structure, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃FN₆O₃ |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2034470-89-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluoropyrimidine moiety is known for its ability to disrupt nucleic acid functions, while the piperidine ring enhances binding affinity to various receptors and enzymes. The dioxopiperazine structure may contribute to the compound's stability and solubility in biological environments.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for further investigation as an antibiotic.
- Neurological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Study 1: Antitumor Activity
In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 μM against breast cancer cells, indicating significant cytotoxicity .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL, suggesting strong antibacterial activity .
Study 3: Neurological Implications
Research into the neurological effects revealed that the compound could modulate neurotransmitter levels in animal models, potentially offering therapeutic benefits for conditions such as depression or anxiety .
Propiedades
IUPAC Name |
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O3/c1-2-22-7-8-24(15(26)14(22)25)17(27)21-9-12-3-5-23(6-4-12)16-19-10-13(18)11-20-16/h10-12H,2-9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKOQGIJJSGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














